1-Hydroxy-2,3,5-trimethoxyxanthen-9-one

Vue d'ensemble

Description

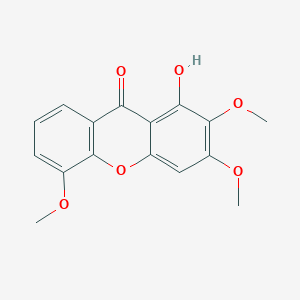

“1-Hydroxy-2,3,5-trimethoxyxanthen-9-one” is a chemical compound with the molecular formula C16H14O6 . It has an average mass of 302.279 Da and a monoisotopic mass of 302.079041 Da .

Molecular Structure Analysis

The molecular structure of “1-Hydroxy-2,3,5-trimethoxyxanthen-9-one” consists of 16 carbon atoms, 14 hydrogen atoms, and 6 oxygen atoms . It has a density of 1.3±0.1 g/cm3, a boiling point of 513.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .

Physical And Chemical Properties Analysis

“1-Hydroxy-2,3,5-trimethoxyxanthen-9-one” has a flash point of 193.6±23.6 °C and an index of refraction of 1.608 . It has a molar refractivity of 77.4±0.3 cm3, and its polar surface area is 74 Å2 . It also has a polarizability of 30.7±0.5 10-24 cm3, a surface tension of 51.8±3.0 dyne/cm, and a molar volume of 224.0±3.0 cm3 .

Applications De Recherche Scientifique

- The vasodilatory properties of HM-1 make it relevant for cardiovascular research and potential therapeutic applications .

- Further studies are needed to understand the precise mechanisms and potential clinical applications .

- Understanding its role in bone health and remodeling is crucial for potential therapeutic applications .

- HM-1 can be isolated from the herb Polygala paniculata. Researchers have investigated its presence in natural sources and its potential bioactivity .

Vasodilator Action

Anti-Inflammatory Potential

Cytotoxicity Against Tumor Cells

Osteoclast Differentiation Inhibition

Natural Product Source

Mécanisme D'action

Target of Action

The primary target of 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one, also known as HM-1, is the calcium ion (Ca²⁺) influx through L-type voltage-operated Ca²⁺ channels . This compound also interacts with the endothelium-dependent mechanism involving nitric oxide (NO) .

Mode of Action

HM-1 operates through both an endothelium-dependent mechanism involving NO and an endothelium-independent mechanism . The latter involves the inhibition of Ca²⁺ influx through L-type voltage-operated Ca²⁺ channels . A minor contribution to the effects of HM-1 may be related to the inhibition of the protein kinase C-mediated release of intracellular Ca²⁺ stores .

Biochemical Pathways

The biochemical pathways affected by HM-1 primarily involve the regulation of intracellular calcium levels . By inhibiting the influx of Ca²⁺ through L-type voltage-operated Ca²⁺ channels, HM-1 can disrupt the normal functioning of these channels, leading to a decrease in intracellular calcium levels . This can have downstream effects on various cellular processes that depend on calcium as a signaling molecule.

Pharmacokinetics

It is known to be soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.

Result of Action

The primary result of HM-1’s action is its vasodilator effect , which is achieved through its interaction with NO and its inhibition of Ca²⁺ influx . This can lead to a decrease in blood pressure and an increase in blood flow. In addition, HM-1 may have cytotoxic effects on certain tumor cells .

Propriétés

IUPAC Name |

1-hydroxy-2,3,5-trimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-19-9-6-4-5-8-13(17)12-10(22-15(8)9)7-11(20-2)16(21-3)14(12)18/h4-7,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVKXGZKJBHJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=CC(=C(C(=C3C2=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945485 | |

| Record name | 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-2,3,5-trimethoxyxanthen-9-one | |

CAS RN |

22804-49-5 | |

| Record name | 1-Hydroxy-2,3,5-trimethoxyxanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022804495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

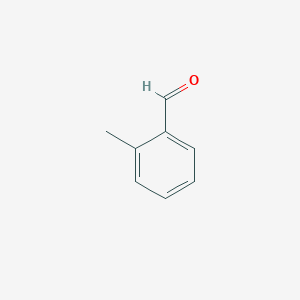

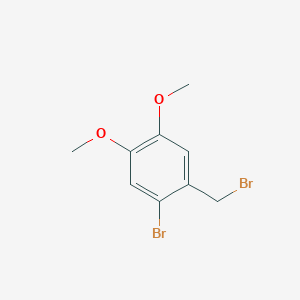

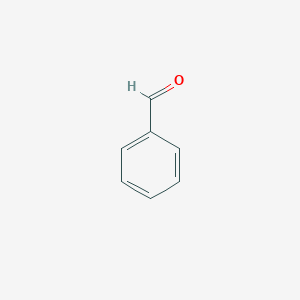

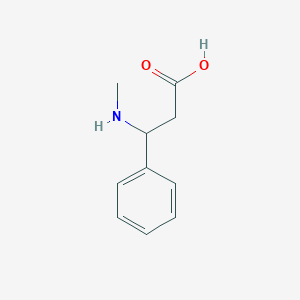

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42014.png)

![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B42042.png)